molecular formula C13H15NO4 B13899416 Methyl 4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate CAS No. 319906-51-9

Methyl 4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate

Cat. No.: B13899416
CAS No.: 319906-51-9
M. Wt: 249.26 g/mol
InChI Key: LSRCLVMIWLTQSZ-UHFFFAOYSA-N
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Description

Methyl 4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dimethoxyindole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Methyl 4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields indole-2-carboxylic acids, while substitution reactions can produce a variety of substituted indoles .

Scientific Research Applications

Methyl 4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The exact mechanism of action of methyl 4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or interact with cellular receptors to exert its effects .

Comparison with Similar Compounds

  • Methyl 4-chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate
  • Methyl 1-hydroxyindole-3-carboxylate
  • Methyl indole-6-carboxylate

Comparison: Methyl 4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications due to the presence of methoxy groups at positions 4 and 6 .

Properties

CAS No.

319906-51-9

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

methyl 4,6-dimethoxy-1-methylindole-2-carboxylate

InChI

InChI=1S/C13H15NO4/c1-14-10-5-8(16-2)6-12(17-3)9(10)7-11(14)13(15)18-4/h5-7H,1-4H3

InChI Key

LSRCLVMIWLTQSZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)OC

Origin of Product

United States

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